4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C(9)H({16})O(_3) It features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Hydroxyethylation: Cyclohexanol is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Carboxylation: The hydroxyethylcyclohexanol is oxidized to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group can be further oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH(_4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), or other strong oxidizing agents.
Reduction: NaBH(_4), LiAlH(_4).
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: 4-(2-Carboxyethyl)cyclohexane-1-carboxylic acid.
Reduction: 4-(2-Hydroxyethyl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential precursor for pharmaceutical compounds.
Medicine:
Therapeutic Agents: Explored for its potential as a building block in the synthesis of therapeutic agents.
Industry:
Polymer Production: Used in the synthesis of polymers and resins.
Material Science: Component in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Hydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
Molecular Formula |
C9H16O3 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
RBFZTRFBMDHRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCO)C(=O)O |
Origin of Product |
United States |
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